molecular formula C18H20BrClO3 B4958746 4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene

4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene

Cat. No. B4958746
M. Wt: 399.7 g/mol
InChI Key: FWKWXWRHEPTSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BMB, and it is a selective estrogen receptor modulator (SERM) that has been shown to exhibit anti-cancer properties. In

Scientific Research Applications

BMB has been extensively studied for its potential applications in the treatment of breast cancer. It has been shown to exhibit anti-estrogenic effects, which can help in the prevention and treatment of estrogen receptor-positive breast cancer. BMB has also been studied for its potential applications in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.

Mechanism of Action

BMB acts as a SERM, which means that it can selectively bind to estrogen receptors in different tissues. It has been shown to have both estrogenic and anti-estrogenic effects depending on the tissue it is acting on. BMB has been shown to competitively inhibit the binding of estrogen to its receptor, which can prevent the growth of estrogen-dependent tumors.
Biochemical and Physiological Effects
BMB has been shown to have several biochemical and physiological effects. It has been shown to increase bone density, reduce the risk of breast cancer, and improve lipid metabolism. BMB has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMB in lab experiments is its selectivity for estrogen receptors. This means that it can be used to study the effects of estrogen on different tissues without affecting other tissues. However, one of the limitations of using BMB is its potential cytotoxicity, which can affect cell viability and lead to false results.

Future Directions

There are several future directions for the study of BMB. One potential direction is the development of more potent and selective SERMs that can be used in the treatment of breast cancer and other estrogen-related diseases. Another direction is the study of the effects of BMB on other tissues and its potential applications in the treatment of other diseases. Finally, the development of new synthesis methods for BMB and other SERMs can lead to more efficient and cost-effective production of these compounds.

Synthesis Methods

The synthesis of BMB involves several steps, including the reaction of 4-bromo-2-chlorophenol with 4-(2-methoxy-4-methylphenoxy)butyl bromide in the presence of a base. This reaction results in the formation of 4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene. The product is then purified using column chromatography to obtain pure BMB.

properties

IUPAC Name

1-[4-(4-bromo-2-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClO3/c1-13-5-7-17(18(11-13)21-2)23-10-4-3-9-22-16-8-6-14(19)12-15(16)20/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKWXWRHEPTSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.